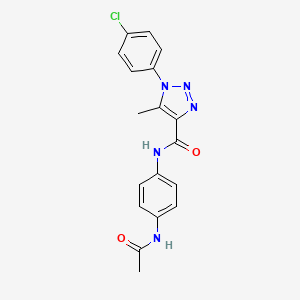

1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

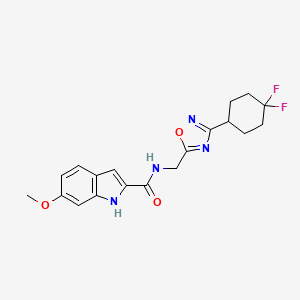

The compound “1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active compounds . The 3,4-diethoxybenzoyl group could potentially increase the solubility and stability of the molecule .

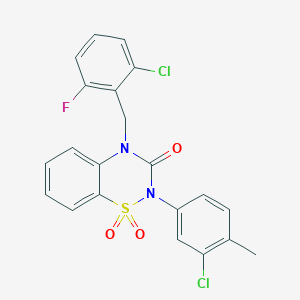

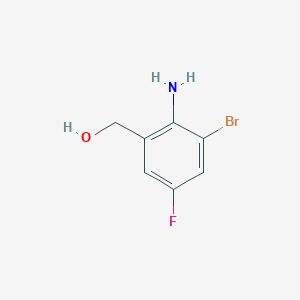

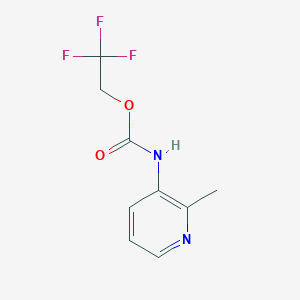

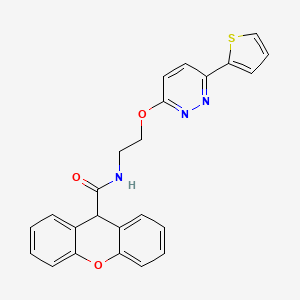

Molecular Structure Analysis

The molecular structure of this compound would likely show the indoline ring system, with the 3,4-diethoxybenzoyl group and the N-ethylcarboxamide group attached at specific positions .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the carboxamide group might be involved in hydrogen bonding, while the ethoxy groups on the benzoyl ring could potentially undergo reactions involving the cleavage of the C-O bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy groups could potentially increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research into the synthesis of novel compounds, such as benzodifuranyl derivatives, has shown potential in the development of new anti-inflammatory and analgesic agents. A study conducted by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" illustrates the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of compounds similar to 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide have been utilized for enhancing electrospray mass spectrometry and fragmentation analysis. Harvey (2000) explored the derivatization of N-linked glycans, significantly impacting the quality of mass spectrometric data obtained for these biological molecules (Harvey, 2000).

Medicinal Chemistry and Drug Design

The synthesis of carboxamide derivatives has been pivotal in medicinal chemistry, particularly in the search for new cytotoxic agents. Bu, Deady, and Denny (2000) investigated carboxamides derived from various heterocycles for their growth inhibition properties in cancer cell lines, contributing valuable insights into the structure-activity relationships of these compounds (Bu, Deady, & Denny, 2000).

Fluorescent Probes and Sensors

The development of fluorescent probes for metal ion detection is another significant area of research. Bartwal, Aggarwal, and Khurana (2018) synthesized a rhodamine functionalized Schiff base that exhibited selective behavior towards Th4+ ions, demonstrating the potential of such compounds in the creation of sensitive and selective sensors for environmental and biological applications (Bartwal, Aggarwal, & Khurana, 2018).

Antiallergic Activity

Compounds derived from 4H-pyrimido[2,1-b]benzazol-4-ones have been studied for their antiallergic activity. Wade, Toso, Matson, and Stelzer (1983) explored the synthesis and activity of acidic derivatives, finding many of the compounds displayed activity comparable to disodium cromoglycate when tested in the rat passive cutaneous anaphylaxis assay (Wade, Toso, Matson, & Stelzer, 1983).

Orientations Futures

Propriétés

IUPAC Name |

1-(3,4-diethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-23-21(25)18-13-15-9-7-8-10-17(15)24(18)22(26)16-11-12-19(27-5-2)20(14-16)28-6-3/h7-12,14,18H,4-6,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTOJQVSZCYPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)

![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)